molecular formula C21H16ClN3O4 B12043910 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide

Cat. No.: B12043910
M. Wt: 409.8 g/mol
InChI Key: BXHBUJSWPQDNDQ-YDZHTSKRSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorobenzyl group, a benzylidene group, and a nitrobenzohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-((4-chlorobenzyl)oxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives or amines.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-nitrobenzohydrazide can be compared with other similar compounds, such as:

    4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: Similar structure but with a sulfonohydrazide group.

    N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide: Lacks the nitro group, which may affect its reactivity and applications.

    N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide: Contains an additional nitrophenoxy group, potentially altering its chemical properties.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C21H16ClN3O4/c22-18-7-1-16(2-8-18)14-29-20-11-3-15(4-12-20)13-23-24-21(26)17-5-9-19(10-6-17)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI Key

BXHBUJSWPQDNDQ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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